

Introduction: The Strategic Importance of Fluorinated Intermediates

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Compound of Interest

Compound Name: *2,3-Difluorobenzyl alcohol*

Cat. No.: *B1203962*

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In the landscape of modern medicinal chemistry and materials science, the selective incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating molecular properties. The unique electronegativity, small size, and metabolic stability of fluorine can profoundly influence a compound's lipophilicity, binding affinity, and pharmacokinetic profile. **2,3-Difluorobenzyl alcohol** (CAS No. 75853-18-8) emerges as a pivotal building block in this context.^{[1][2]} Its specific ortho-meta difluorination pattern offers a distinct electronic and steric profile, making it a valuable intermediate for creating sophisticated molecular architectures.

This guide serves as a comprehensive technical resource for researchers, providing in-depth, field-proven insights into the synthesis, properties, applications, and handling of this versatile reagent. The information presented herein is synthesized from established protocols and safety data to ensure reliability and practical utility in a laboratory setting.

Core Compound Properties and Identification

A foundational understanding of a reagent's physical and chemical properties is critical for its effective use in synthesis and process development. **2,3-Difluorobenzyl alcohol** is a clear, colorless to pale brown liquid under standard conditions.^[3] Its key identifiers and properties are summarized below for quick reference.

Table 1: Physicochemical Properties of **2,3-Difluorobenzyl Alcohol**

Property	Value	Source(s)
CAS Number	75853-18-8	
Molecular Formula	C ₇ H ₆ F ₂ O	[4]
Molecular Weight	144.12 g/mol	
Appearance	Clear colorless to pale brown liquid	[3]
Density	1.282 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.492	
Flash Point	94 °C (201.2 °F) - closed cup	
pKa (Predicted)	13.61 ± 0.10	[5]
IUPAC Name	(2,3-Difluorophenyl)methanol	[4]

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Caption: Chemical Structure of **2,3-Difluorobenzyl alcohol**.

Synthesis Protocol: A Validated Approach

The most direct and reliable method for the laboratory-scale synthesis of **2,3-Difluorobenzyl alcohol** is the reduction of its corresponding aldehyde, 2,3-difluorobenzaldehyde. This transformation is efficiently achieved using sodium borohydride (NaBH_4), a mild and selective reducing agent that is well-suited for converting aldehydes and ketones to alcohols without affecting more robust functional groups.

The causality behind this choice lies in the nucleophilic nature of the hydride ion (H^-) delivered by NaBH_4 . The electron-deficient carbonyl carbon of the aldehyde is readily attacked by the hydride, leading to the formation of a tetrahedral alkoxide intermediate. A subsequent acidic or aqueous workup protonates this intermediate to yield the final alcohol product. Methanol is an excellent solvent for this reaction as it readily dissolves both the aldehyde substrate and the borohydride reagent.

Experimental Protocol: Reduction of 2,3-Difluorobenzaldehyde

This protocol is based on established chemical principles for aldehyde reduction.[3]

Materials:

- 2,3-Difluorobenzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (anhydrous)
- Deionized water

- Diethyl ether or Ethyl acetate (for extraction)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluorobenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).
- **Cooling:** Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0 °C. This is crucial to control the exothermic nature of the hydride addition and prevent potential side reactions.
- **Reagent Addition:** Slowly add sodium borohydride (1.0 - 1.2 eq) to the cooled solution in small portions over 20-30 minutes. Maintain the temperature below 10 °C during the addition.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
- **Quenching:** Once the reaction is complete, cool the flask again in an ice bath and carefully quench the excess NaBH_4 by the slow, dropwise addition of deionized water.
- **Solvent Removal:** Remove the methanol from the reaction mixture using a rotary evaporator.
- **Extraction:** Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like diethyl ether or ethyl acetate.
- **Washing & Drying:** Combine the organic extracts and wash them once with deionized water, followed by one wash with brine to remove residual water. Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .

- Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **2,3-Difluorobenzyl alcohol**. The product can be further purified by flash column chromatography if necessary.



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Caption: Experimental workflow for the synthesis of **2,3-Difluorobenzyl alcohol**.

Application in Drug Development: A Gateway to Bioactive Molecules

While **2,3-Difluorobenzyl alcohol** is a stable compound, its primary value in drug discovery lies in its role as a direct precursor to more reactive intermediates, most notably 2,3-Difluorobenzyl bromide. This transformation is typically achieved via reaction with reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

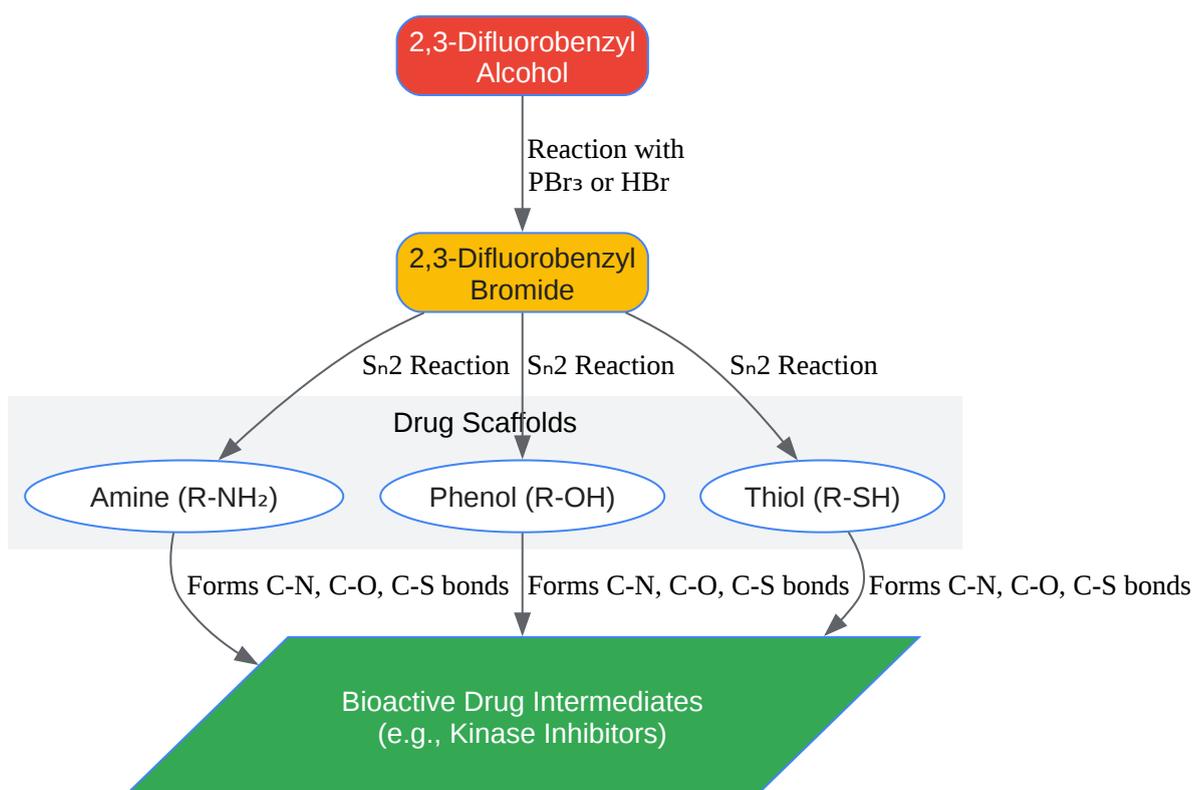
The resulting benzylic bromide is a highly effective electrophile. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions (S_N2). This allows for the facile attachment of the 2,3-difluorobenzyl moiety to a wide range of nucleophilic substrates, such as amines, phenols, thiols, and carbanions, which are common functionalities in drug scaffolds.

This strategic introduction of the difluorobenzyl group is used to:

- Enhance Metabolic Stability: The strong C-F bonds can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[1]
- Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and oral bioavailability.[2]

- **Improve Binding Affinity:** The electron-withdrawing nature of the fluorine atoms can alter the electronics of the aromatic ring, potentially leading to more favorable interactions with protein targets.

The 2,3-difluorobenzyl group is a key structural element in the development of various therapeutic agents, including kinase inhibitors and chemokine antagonists.[2]



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Caption: Role of **2,3-Difluorobenzyl alcohol** as a precursor in drug discovery.

Safety, Handling, and Spectroscopic Characterization

Safety and Hazard Management

As a Senior Application Scientist, ensuring a culture of safety is paramount. **2,3-Difluorobenzyl alcohol** is classified as an irritant and can cause serious eye damage.[4] Adherence to strict safety protocols is mandatory.

- GHS Classification: Signal Word: Warning/Danger. Hazard Pictograms: GHS05 (Corrosion), GHS07 (Irritant).[4]
- Hazard Statements:
 - H315: Causes skin irritation.
 - H318/H319: Causes serious eye damage/irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Protocol:

- Always handle this chemical within a certified chemical fume hood.
- Personal Protective Equipment (PPE) is non-negotiable: safety goggles, a lab coat, and nitrile gloves are required.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Spectroscopic Data for Quality Control

Confirmation of identity and purity is achieved through standard spectroscopic methods. The following table provides expected characteristic peaks.

Table 2: Representative Spectroscopic Data for **2,3-Difluorobenzyl Alcohol**

Spectroscopy Type	Characteristic Features
¹ H NMR	Illustrative shifts (CDCl ₃): ~7.0-7.4 ppm (m, 3H, Ar-H), ~4.7 ppm (s, 2H, -CH ₂ -), ~2.0 ppm (br s, 1H, -OH). Aromatic protons will show complex splitting due to H-F and F-F coupling.
¹³ C NMR	Illustrative shifts (CDCl ₃): ~150-153 ppm (d, J(C,F)), ~147-150 ppm (d, J(C,F)), ~115-125 ppm (Ar-C), ~60-65 ppm (-CH ₂ OH). Carbon signals on the fluorinated ring will appear as doublets due to C-F coupling.
IR Spectroscopy	Strong, broad absorption at ~3200-3600 cm ⁻¹ (O-H stretch), ~2850-3000 cm ⁻¹ (C-H stretch), ~1450-1600 cm ⁻¹ (C=C aromatic stretch), and strong absorptions in the ~1000-1300 cm ⁻¹ region (C-F stretch, C-O stretch).[6][7]
Mass Spectrometry (EI)	Molecular ion (M ⁺) peak expected at m/z = 144. [6]

Note: NMR chemical shifts are illustrative and can vary based on solvent and concentration. Researchers should rely on their own analytical data for definitive characterization.

Conclusion

2,3-Difluorobenzyl alcohol is more than a simple reagent; it is a strategic tool for molecular design. Its value is rooted in its specific fluorination pattern and its efficient conversion to key synthetic intermediates. By understanding its properties, mastering its synthesis, and appreciating its application pathways, researchers in drug discovery and materials science can effectively leverage this compound to accelerate innovation and develop novel molecules with enhanced performance characteristics.

References

- 2,3-Difluorobenzyl Bromide: A Key Building Block for Fluorinated Compound Synthesis. (n.d.). Millennial Scientific.
- The Role of 2,3-Difluorobenzyl Bromide in Pharmaceutical R&D. (n.d.). Xiamen Aeco Chemical Co., Ltd.
- **2,3-Difluorobenzyl Alcohol**. (n.d.). PubChem.
- **2,3-Difluorobenzyl alcohol**. (n.d.). NIST Chemistry WebBook.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.

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Sources

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. 2,3-Difluorobenzyl Alcohol | C7H6F2O | CID 447153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ekwan.github.io [ekwan.github.io]
- 6. 2,3-Difluorobenzyl alcohol [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
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